2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

描述

The exact mass of the compound 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is 262.1488726 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-16-10(9)11(17)15-5/h6-8H,1-5H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOAWRYTFGERMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

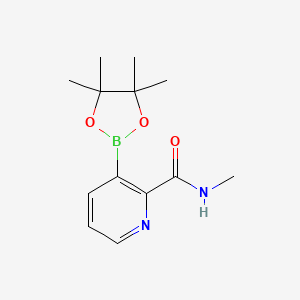

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester chemical structure and properties

An In-depth Technical Guide to 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester, a key building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and core applications, with a focus on its role in the synthesis of complex pharmaceutical intermediates.

Introduction: A Versatile Heterocyclic Building Block

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester, systematically named N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, is a specialized organoboron compound. Its structure, featuring a pyridine ring substituted with both a methylcarbamoyl group and a boronic acid pinacol ester, makes it a highly valuable reagent in organic synthesis. The pinacol ester group enhances the stability of the boronic acid, making it air- and moisture-tolerant compared to the free boronic acid, which facilitates its storage and handling.[1][2]

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures. The specific arrangement of the substituents on the pyridine ring allows for the introduction of a functionalized pyridine moiety into target molecules, a common scaffold in many biologically active compounds and approved drugs.[4][5]

Chemical Structure and Physicochemical Properties

The precise identity and properties of a chemical reagent are fundamental to its successful application. The structural details and key physical data for 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester are summarized below.

| Property | Value | Source |

| IUPAC Name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | ChemScene |

| CAS Number | 2096342-24-2 | [6] |

| Molecular Formula | C₁₃H₁₉BN₂O₃ | [6] |

| Molecular Weight | 262.11 g/mol | [6] |

| SMILES | CNC(=O)C1=C(C=CC=N1)B2OC(C)(C)C(C)(C)O2 | [6] |

| InChIKey | LUMBLRWRRONQMO-UHFFFAOYSA-N | [7] |

| Appearance | Off-white solid (predicted, based on isomer) | [7] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF); Slightly soluble in water. | [7][8] |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Sensitive to moisture. | [7] |

Note: Some physical properties are inferred from the closely related isomer, 6-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS 945863-21-8), as specific experimental data for the title compound is not widely published.

Synthesis Methodology: The Miyaura Borylation

The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[2] This palladium-catalyzed process involves the cross-coupling of a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

The synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester would start from the corresponding halo-pyridine, 3-bromo-N-methylpicolinamide.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis via Miyaura Borylation.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established Miyaura borylation methodologies for heteroaryl halides.

-

Reactor Setup: To a dry Schlenk flask under an inert argon atmosphere, add 3-bromo-N-methylpicolinamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. Potassium acetate acts as the base, which is crucial for the transmetalation step in the catalytic cycle.[2]

-

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv).

-

Causality: Pd(dppf)Cl₂ is a common and robust catalyst for this transformation. The dppf ligand is bulky and electron-rich, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Causality: Dioxane is a suitable high-boiling aprotic solvent that effectively solubilizes the reactants and is stable under the reaction conditions.

-

-

Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond between the pyridine ring and another aryl or heteroaryl moiety.[3][9] This reaction is widely used in pharmaceutical development due to its high tolerance for a vast array of functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives.[5][10]

The Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pincol ester | 945863-21-8 [chemicalbook.com]

- 8. CAS 1012084-56-8: 2-Methylpyridine-3-boronic acid pinacol … [cymitquimica.com]

- 9. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic Acid Pinacol Ester

Foreword

Welcome to this in-depth technical guide on the synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester. This valuable building block is of significant interest to researchers and professionals in drug development and materials science due to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of a reliable synthetic pathway, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into the strategic considerations behind the chosen route, provide detailed experimental protocols, and explore the mechanistic underpinnings of the key transformations. Our goal is to equip you with the knowledge and practical steps necessary to successfully synthesize this important molecule in your own laboratory.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is most effectively approached through a two-step sequence starting from commercially available 3-bromopicolinic acid. The overall strategy involves:

-

Amidation: Conversion of 3-bromopicolinic acid to the corresponding N-methylamide, 3-bromo-N-methylpicolinamide. This step introduces the methylcarbamoyl moiety required in the final product.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of the synthesized 3-bromo-N-methylpicolinamide with bis(pinacolato)diboron (B2pin2) to install the boronic acid pinacol ester group at the 3-position of the pyridine ring.

This pathway is advantageous due to the accessibility of the starting materials and the high efficiency and functional group tolerance of the Miyaura borylation reaction.

Caption: Overall synthetic strategy.

Synthesis of the Key Precursor: 3-Bromo-N-methylpicolinamide

The initial step in our synthesis is the formation of the amide bond between 3-bromopicolinic acid and methylamine. This is a standard transformation in organic synthesis, and several methods can be employed. A reliable approach involves the activation of the carboxylic acid followed by the addition of the amine.

Rationale for Experimental Choices

For the amidation reaction, the choice of coupling agent is critical to ensure high yield and purity. While various reagents can be used, such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), we will utilize thionyl chloride (SOCl₂) to convert the carboxylic acid to the more reactive acid chloride intermediate in situ. This is a cost-effective and highly efficient method. The subsequent addition of methylamine hydrochloride along with a suitable base to neutralize the generated HCl will drive the reaction to completion.

Experimental Protocol: Amidation of 3-Bromopicolinic Acid

Materials:

-

3-Bromopicolinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromopicolinic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to form a slurry.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred slurry.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, dissolve methylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.

-

Slowly add the methylamine solution to the cooled acid chloride solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-bromo-N-methylpicolinamide.

The Core Transformation: Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed reaction that enables the synthesis of boronate esters from aryl or vinyl halides.[1][2] This reaction is highly valued for its mild conditions and broad substrate scope.[3]

Mechanistic Insights and Causality

The catalytic cycle of the Miyaura borylation is a well-studied process that involves several key steps:

Caption: Catalytic cycle of the Miyaura borylation.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 3-bromo-N-methylpicolinamide to form a Pd(II) intermediate.

-

Transmetalation: The halide on the palladium is exchanged for the boryl group from bis(pinacolato)diboron. This step is facilitated by a base, typically potassium acetate (KOAc), which is believed to activate the diboron reagent.

-

Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of a suitable palladium catalyst and ligand is crucial for an efficient reaction.[4][5] For this transformation, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent choice as it is an air-stable precatalyst that forms the active Pd(0) species in situ and is effective for the borylation of heteroaryl halides.

Experimental Protocol: Synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

Materials:

-

3-Bromo-N-methylpicolinamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

In an inert atmosphere glovebox or under a nitrogen atmosphere using a Schlenk line, add 3-bromo-N-methylpicolinamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), anhydrous potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester as a solid.

Data Summary and Characterization

The following table summarizes the key parameters for the synthesis.

| Step | Reactants | Key Reagents/Catalyst | Solvent | Typical Yield |

| Amidation | 3-Bromopicolinic acid, Methylamine hydrochloride | SOCl₂, TEA | Dichloromethane | 85-95% |

| Miyaura Borylation | 3-Bromo-N-methylpicolinamide, Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 70-85% |

Characterization of the final product should be performed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester. By understanding the rationale behind the choice of reagents and reaction conditions, and by following the detailed experimental protocols, researchers can confidently synthesize this valuable building block for their research and development endeavors. The robustness of the amidation and the efficiency of the Miyaura borylation make this an attractive and practical approach for both academic and industrial laboratories.

References

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]

- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

Analytical Characterization of 2-(Methylcarbamoyl)pyridine-3-boronic Acid Pinacol Ester: A Technical Guide for NMR Spectral Assignment

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

Pyridine boronic acid pinacol esters are indispensable organoboron coupling partners in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis[1]. The strategic incorporation of functionalized pyridine rings into drug candidates enhances aqueous solubility, target binding affinity, and metabolic stability[2].

Specifically, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester presents a highly functionalized, sterically congested scaffold. The proximity of the methylcarbamoyl group at the C2 position and the bulky pinacol boronate at the C3 position creates unique electronic and steric environments. Furthermore, the Lewis basicity of the pyridine nitrogen and the hydrogen-bond donating capacity of the secondary amide necessitate rigorous analytical characterization to confirm structural integrity before downstream coupling[3]. This whitepaper details the causality behind its NMR spectral behavior and provides a self-validating protocol for accurate 1H and 13C NMR assignment.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure absolute confidence in the structural assignment of pyridine boronic esters, laboratory protocols must be self-validating. The following step-by-step methodology prevents common analytical pitfalls, such as misidentifying quadrupolar broadening as a structural defect.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Moisture Control: Ensure the CDCl 3 is strictly anhydrous (stored over activated 4Å molecular sieves). Trace water can induce partial hydrolysis of the pinacol ester to the free boronic acid, leading to complex, overlapping spectra.

-

Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution, preventing magnetic field inhomogeneity caused by suspended particulates.

Step 2: 1 H NMR Acquisition Parameters

-

Frequency & Temperature: Acquire data at 400 MHz or 500 MHz at a regulated probe temperature of 298 K.

-

Relaxation Delay (D1): Set D1 to 2.0 seconds to ensure complete longitudinal relaxation of all protons, particularly the broad amide NH signal.

-

Scans: Acquire 16 to 32 transients.

Step 3: 13 C NMR Acquisition Parameters

-

Frequency: Acquire data at 100 MHz or 125 MHz.

-

Relaxation Delay (D1): Set D1 to 2.5–3.0 seconds. This extended delay is critical for the relaxation of quaternary carbons (C2, C=O, and the pinacol quaternary carbons) which lack attached protons for rapid dipole-dipole relaxation.

-

Scans: Acquire a minimum of 512 transients to achieve a sufficient signal-to-noise ratio, specifically targeting the highly broadened C3 carbon.

Self-Validation Checkpoint: If the C3 carbon is invisible in the 1D 13 C spectrum, immediately queue a 2D 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH = 8 Hz). The HMBC will reveal a cross-peak between the Pyridine H4 proton and the C3 carbon, confirming the intact C-B connectivity without requiring specialized 11 B-decoupled hardware.

Spectral Data Presentation & Causality Analysis

The tables below summarize the predicted and highly characteristic NMR shifts for 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester, detailing the physical causality behind each assignment.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment | Rationale & Causality |

| 8.65 | dd | 1H | 4.8, 1.5 | Pyridine H6 | Highly deshielded due to the inductive electron-withdrawing effect of the adjacent electronegative pyridine nitrogen. |

| 8.30 | br s | 1H | - | Amide NH | Broadened by 14 N (I=1) quadrupolar relaxation and dynamic intermolecular hydrogen bonding. |

| 8.15 | dd | 1H | 7.8, 1.5 | Pyridine H4 | Deshielded by the ortho-boronate ester and the meta-carboxamide group. |

| 7.40 | dd | 1H | 7.8, 4.8 | Pyridine H5 | The least deshielded proton on the pyridine ring, situated meta to the nitrogen. |

| 3.05 | d | 3H | 5.0 | N-CH 3 | Split into a doublet due to scalar coupling ( 3J ) with the adjacent amide NH proton. |

| 1.38 | s | 12H | - | B(pin) -CH 3 | Four equivalent methyl groups of the pinacol ester framework. |

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| 166.5 | Amide C=O | Highly deshielded carbonyl carbon typical of secondary amides. |

| 152.0 | Pyridine C2 | Quaternary carbon attached to the electron-withdrawing carboxamide. |

| 149.5 | Pyridine C6 | Deshielded by the adjacent pyridine nitrogen atom. |

| 144.0 | Pyridine C4 | Aromatic methine carbon, shifted downfield by substituent effects. |

| 128.0 (Broad/Absent) | Pyridine C3 (C-B) | Extreme signal broadening due to scalar relaxation of the 2nd kind from the adjacent 11 B nucleus[4][5]. |

| 126.5 | Pyridine C5 | Aromatic methine carbon. |

| 84.5 | Pinacol C-O (Quat.) | Oxygen-bound quaternary carbons of the boronate ester. |

| 26.5 | N-CH 3 | Aliphatic methyl carbon attached to the amide nitrogen. |

| 24.8 | Pinacol -CH 3 | Aliphatic methyl carbons of the pinacol group. |

Mechanistic Insights: The "Missing" Carbon Phenomenon

A frequent point of confusion during the structural verification of aryl boronic esters is the apparent absence or extreme broadening of the carbon atom directly attached to the boron (C3 in this molecule)[4].

The Causality: This is not an indicator of impurity or degradation. The 11 B nucleus has a nuclear spin of I=3/2 and possesses a large quadrupole moment. The asymmetric electronic environment around the trigonal planar sp2 boron atom causes rapid quadrupolar relaxation. This rapid relaxation induces "scalar relaxation of the second kind" in the adjacent 13 C nucleus. Consequently, the T2 relaxation time of the C3 carbon is drastically shortened, broadening the NMR resonance to the point where it often blends completely into the baseline noise[5]. Recognizing this quantum mechanical effect is critical for scientists to avoid discarding highly pure synthetic intermediates.

NMR-Guided Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the structure of pyridine boronic esters prior to their use in Suzuki-Miyaura couplings.

NMR-Guided Structural Validation Workflow for Pyridine Boronic Esters.

References

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry URL:[Link]

-

Suzuki-Miyaura Coupling Reagents: Advancing Synthesis with Pyridine Boronic Acid Pinacol Esters Ningbo Inno Pharmchem Co., Ltd. URL:[Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Organic Letters (ACS Publications) URL:[Link]

-

C(sp3)−H Alkylation Assisted by Non-Covalent Interaction Between Substrates and Decatungstate Catalyst Kyushu University Institutional Repository URL:[Link]

-

Doctoral Thesis: ROS-responsive aryl boronic acid pinacol ester National Institute of Informatics (NII) URL:[Link]

Sources

Mechanism of formation of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

An In-Depth Mechanistic Guide to the Synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-based boronic acids and their pinacol esters are foundational building blocks in modern synthetic and medicinal chemistry, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions.[1] This guide provides an in-depth technical examination of the formation of a specific, highly functionalized building block: 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester. We will dissect the predominant synthetic strategy, the Palladium-catalyzed Miyaura borylation, from a mechanistic perspective. This document moves beyond a simple recitation of procedural steps to explain the underlying causality of experimental choices, focusing on the intricate roles of the catalyst, ligand, base, and boron source. By grounding the discussion in the fundamental principles of organometallic chemistry, this guide aims to equip researchers with the expert-level insights required to understand, optimize, and troubleshoot this critical transformation.

Introduction: The Strategic Importance of Pyridine Boronic Esters

Pyridyl scaffolds are ubiquitous in pharmaceuticals, natural products, and materials science.[2] Consequently, methods for their functionalization are of paramount importance. Among the most versatile intermediates are pyridine boronic esters, which allow for the strategic formation of carbon-carbon bonds through robust and high-yielding cross-coupling reactions.[3][4] The target molecule of this guide, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester, incorporates an amide directing group adjacent to the borylated position, making it a valuable precursor for complex molecular architectures.

While several methods exist for the synthesis of pyridinylboronic esters—including halogen-metal exchange and directed ortho-metalation[5]—the Palladium-catalyzed Miyaura borylation stands out for its exceptional functional group tolerance, operational simplicity, and broad applicability.[6][7] This guide will focus exclusively on this powerful method.

Part 1: The Miyaura Borylation - A Strategic Dissection

The Miyaura borylation is a cross-coupling reaction that forms a C-B bond between a haloarene (or heteroarene) and a diboron reagent, catalyzed by a palladium complex.[8]

General Reaction Scheme:

For the synthesis of our target molecule, the key components are:

-

Substrate: 2-(Methylcarbamoyl)-3-halopyridine (typically 3-bromo- or 3-chloropyridine). The carbon-halogen bond is the site of the reaction.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂). This reagent is an air-stable, easily handled solid, making it the industry standard for this transformation.[8]

-

Catalyst System:

-

Palladium Pre-catalyst: A source of palladium, such as PdCl₂(dppf) or Pd₂(dba)₃, is used to generate the catalytically active Pd(0) species in situ.[9]

-

Ligand: A phosphine ligand is essential for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphines, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are highly effective.[4][10][11]

-

-

Base: A mild base, most commonly potassium acetate (KOAc), is critical. Its role is not merely to scavenge acid but to actively participate in the catalytic cycle, a point we will explore in detail.[6][8][12]

-

Solvent: Anhydrous, polar aprotic solvents like dioxane, THF, or DMSO are typically used to ensure solubility of the reagents and stability of the catalytic intermediates.[6][12]

Part 2: The Catalytic Cycle - A Detailed Mechanistic Exploration

The catalytic cycle of the Miyaura borylation is a well-studied process involving the shuttling of the palladium catalyst between its Pd(0) and Pd(II) oxidation states. The entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.[13]

Step 1: Generation of the Active Catalyst

The cycle begins with the active Pd(0)L₂ species (where L is the phosphine ligand). If a Pd(II) pre-catalyst like PdCl₂(dppf) is used, it must first be reduced to Pd(0) in situ. This reduction can be effected by various species in the reaction mixture, including the phosphine ligand itself or solvent molecules.[9]

Step 2: Oxidative Addition

This is the first key step of the cycle. The electron-rich, coordinatively unsaturated Pd(0) complex inserts itself into the carbon-halogen (C-X) bond of the 2-(Methylcarbamoyl)-3-halopyridine substrate. This is an oxidative process, changing the palladium's oxidation state from Pd(0) to Pd(II) and forming a square planar aryl-palladium(II)-halide intermediate. This step is often rate-limiting for the overall reaction.[6][13]

Step 3: Transmetalation

This is the most complex step and the one where the base plays its crucial role. The direct reaction between the aryl-palladium(II)-halide complex and B₂pin₂ is slow. The base, KOAc, intervenes to accelerate the process.[12]

-

Ligand Exchange: The halide ligand (X⁻) on the Pd(II) complex is replaced by the acetate anion (AcO⁻) from the base. This forms an acetato-palladium(II) complex.[8]

-

Boron Activation & Exchange: The Pd-OAc bond is more reactive than the original Pd-X bond.[8] This intermediate readily reacts with the bis(pinacolato)diboron. The high oxophilicity (affinity for oxygen) of boron provides a strong thermodynamic driving force for the transfer of the boryl group to the palladium center, displacing the acetate group and forming an aryl-palladium(II)-boryl intermediate.[8]

Step 4: Reductive Elimination

In the final step, the newly formed C-B bond is created as the product, 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester, is ejected from the palladium coordination sphere. This "reductive" step returns the palladium to its Pd(0) oxidation state, regenerating the active catalyst (Pd(0)L₂), which can then begin another cycle.[6]

Caption: A typical experimental workflow for Miyaura borylation.

Step-by-Step Methodology:

-

Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add 2-(Methylcarbamoyl)-3-bromopyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).

-

Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15-20 minutes.

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester as a pure solid.

Conclusion

The formation of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester via Miyaura borylation is a testament to the power and elegance of palladium catalysis. The reaction's success is not a matter of chance but a direct result of the synergistic interplay between the palladium center, a carefully selected phosphine ligand, and a mild base. Each component plays a distinct and critical role in navigating the Pd(0)/Pd(II) catalytic cycle, from the initial activation of the C-X bond to the final, productive C-B bond formation. For the modern medicinal or process chemist, a deep, mechanistic understanding of this transformation is not merely academic; it is a prerequisite for rational problem-solving, optimization, and the efficient synthesis of the complex molecules that drive pharmaceutical discovery.

References

- Recent progress in the synthesis of pyridinylboronic acids and esters - ark

- Miyaura Boryl

-

Synthesis and Utility of Dihydropyridine Boronic Esters - PMC - NIH. (URL: [Link])

-

3-pyridylboronic acid - Organic Syntheses Procedure. (URL: [Link])

-

Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC. (URL: [Link])

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])

-

Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. (URL: [Link])

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (URL: [Link])

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

-

Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (URL: [Link])

-

Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes - DSpace@MIT. (URL: [Link])

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])

-

Miyaura borylation - Wikipedia. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

Sources

- 1. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]

- 2. Synthesis and Utility of Dihydropyridine Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. d-nb.info [d-nb.info]

- 13. Yoneda Labs [yonedalabs.com]

An In-Depth Technical Guide to 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester: A Key Building Block for Modern Drug Discovery

Foreword: The Strategic Importance of Functionalized Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold holds a position of prominence. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in favorable interactions with biological targets and impart desirable pharmacokinetic properties.[1] The strategic functionalization of the pyridine ring is therefore a critical endeavor for medicinal chemists. Among the vast arsenal of synthetic tools available, pyridine-based boronic acids and their esters have emerged as exceptionally versatile and powerful intermediates.

This guide provides an in-depth technical overview of a particularly valuable building block: 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS No. 945863-21-8). We will delve into its physicochemical properties, synthesis, and applications, with a focus on providing the practical insights necessary for its successful utilization in research and development settings. The N-methylpicolinamide moiety is a recognized pharmacophore in various therapeutic areas, and its combination with a synthetically versatile boronic ester creates a reagent of significant potential.

Core Physicochemical Properties and Handling

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is a stable, crystalline solid, a characteristic that is advantageous for handling and storage. The pinacol ester form significantly enhances the stability of the boronic acid, mitigating the propensity for protodeboronation, a common challenge with heteroaryl boronic acids.

Table 1: Physicochemical and Safety Data for 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

| Property | Value | Source(s) |

| CAS Number | 945863-21-8 | [2][3][4] |

| Molecular Formula | C₁₃H₁₉BN₂O₃ | [2][3] |

| Molecular Weight | 262.11 g/mol | [2][] |

| Appearance | Powder or crystals | [6] |

| Melting Point | 113-115 °C | |

| Solubility | Slightly soluble in water. | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

| Signal Word | Warning | [6] |

| Pictograms | GHS07 (Exclamation mark) | [6] |

Expert Insight on Handling and Storage: As with most boronic esters, this compound should be handled with standard laboratory precautions, including the use of personal protective equipment. While the pinacol ester offers enhanced stability, it is still advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8°C) to prevent gradual hydrolysis over time. The slight water solubility underscores the importance of using anhydrous solvents in reactions where the boronic ester is the limiting reagent to ensure optimal reactivity.

Synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester: A Representative Protocol

The synthesis of functionalized pyridine boronic esters can be achieved through several established methods, with the Miyaura borylation being a prominent and widely applicable approach. This palladium-catalyzed cross-coupling reaction typically involves a halo-pyridine derivative and a boron source, such as bis(pinacolato)diboron (B₂pin₂).

Step 1: Amidation of 5-Bromopicolinic Acid

The initial step involves the formation of the N-methylamide from the corresponding carboxylic acid. This is a standard amide coupling reaction.

Experimental Protocol (Step 1):

-

To a solution of 5-bromopicolinic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF), add an activating agent such as thionyl chloride or a peptide coupling reagent like HATU.

-

If using thionyl chloride, the reaction is typically refluxed to form the acid chloride. If using a coupling reagent, the reaction is stirred at room temperature.

-

The activated acid is then treated with an excess of methylamine (as an aqueous solution or bubbled as a gas) at a controlled temperature (often 0°C to room temperature).

-

The reaction is monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating it under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 5-bromo-N-methylpicolinamide.

Step 2: Miyaura Borylation

The second step is the palladium-catalyzed conversion of the aryl bromide to the pinacol boronic ester.

Experimental Protocol (Step 2):

-

In a reaction vessel purged with an inert gas, combine 5-bromo-N-methylpicolinamide, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (typically potassium acetate, KOAc).

-

Add an anhydrous solvent such as dioxane or DMF.

-

The reaction mixture is heated (typically to 80-100°C) and stirred under an inert atmosphere for several hours.

-

The progress of the reaction is monitored by LC-MS or GC-MS.

-

Once the starting material is consumed, the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove inorganic salts, and the filtrate is concentrated.

-

The crude product is then purified, typically by silica gel chromatography, to afford the desired 2-(methylcarbamoyl)pyridine-3-boronic acid pinacol ester.

Reactivity and Applications in Drug Discovery

The primary utility of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules in drug discovery programs.

The Suzuki-Miyaura Coupling Mechanism:

Application in Kinase Inhibitor Synthesis:

The N-methylpicolinamide scaffold is a key structural motif in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

While direct examples of the use of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester in the synthesis of a marketed drug are not readily found in the literature, the utility of closely related structures points to its potential. For instance, derivatives of N-methylpicolinamide have been shown to be potent inhibitors of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[7] The synthesis of these inhibitors often involves the coupling of a functionalized picolinamide with another heterocyclic system, a transformation for which our title compound is ideally suited.

Similarly, the PI3K/Akt/mTOR signaling pathway is another critical pathway in cancer cell growth and survival. The development of inhibitors targeting kinases within this pathway is an active area of research. The structural features of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester make it a valuable building block for the synthesis of novel PI3K inhibitors.

Characterization and Quality Control

For any synthetic reagent, rigorous characterization is essential to ensure its identity and purity, which are critical for the reproducibility of experimental results. The following are the expected analytical data for 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester.

Table 2: Predicted and Typical Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the N-methyl protons, and the pinacol methyl protons. The chemical shifts and coupling constants would be characteristic of the substituted pyridine ring system. |

| ¹³C NMR | Resonances for all 13 carbon atoms, including the carbonyl carbon of the amide, the carbons of the pyridine ring, the N-methyl carbon, and the carbons of the pinacol group. The carbon attached to the boron atom would likely show broadening due to quadrupolar relaxation. |

| Mass Spec (MS) | The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. Fragmentation patterns would be consistent with the structure. |

| Infrared (IR) | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-N stretching, and B-O stretching. |

| Purity (HPLC) | Typically >95%, with the major impurity being the corresponding boronic acid if hydrolysis has occurred. |

Self-Validating Protocols: When using this reagent in a Suzuki-Miyaura coupling, a self-validating system can be employed. The reaction should be monitored by a technique such as LC-MS. The disappearance of the starting materials (the boronic ester and the coupling partner) and the appearance of the desired product peak with the correct mass provide strong evidence for the success of the reaction. Furthermore, obtaining a clean NMR spectrum of the purified product that is consistent with the expected structure validates both the identity of the product and the quality of the starting boronic ester.

Conclusion and Future Outlook

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its stability, coupled with the synthetic tractability of the boronic ester group, makes it an ideal reagent for introducing the N-methylpicolinamide moiety into complex molecules. As the quest for novel therapeutics continues, particularly in the area of kinase inhibitors, the demand for such well-designed, functionalized heterocyclic building blocks is likely to grow. The strategic application of this reagent can accelerate the discovery and development of the next generation of medicines.

References

- BenchChem. (2025).

- Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89.

- Zou, D., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330.

- Tyagi, V., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. CAS 945863-21-8 | 8H60-1-Y2 | MDL MFCD08458483 | 6-(Methylcarbamoyl)pyridine-3-boronic acid, pinacol ester | SynQuest Laboratories [synquestlabs.com]

- 6. Synthesis and Utility of Dihydropyridine Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Crystallographic Profiling and Structural Dynamics of 2-(Methylcarbamoyl)pyridine-3-boronic Acid Pinacol Ester

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the rational design of kinase inhibitors and targeted therapeutics relies heavily on the precise spatial orientation of small-molecule fragments. 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS: 1445830-54-5) represents a highly privileged, bifunctional scaffold. It combines a versatile Suzuki-Miyaura cross-coupling handle (the boronic acid pinacol ester, or Bpin) with an ortho-substituted methylcarbamoyl group capable of directional hydrogen bonding [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the crystallographic behavior of this scaffold, provide a self-validating protocol for resolving its three-dimensional structure, and explore how its conformational dynamics dictate both its chemical reactivity and its utility in Fragment-Based Drug Discovery (FBDD).

Structural Anatomy & Crystallographic Signatures

The structural integrity and reactivity of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester are governed by the steric and electronic interplay between its adjacent functional groups.

-

The Bpin Moiety: The boron atom is sp2 hybridized, enforcing a planar geometry around the core C-B(O)₂ system. However, the saturated five-membered pinacol ring is highly flexible and frequently adopts an envelope conformation.

-

Ortho-Steric Clash & Pre-organization: The bulky Bpin group sits adjacent to the methylcarbamoyl group at the C2 position of the pyridine ring. To minimize steric repulsion, the Bpin group is forced out of coplanarity with the pyridine ring. Furthermore, the amide N-H acts as a critical hydrogen bond donor, which can form an intramolecular hydrogen bond with the pyridine nitrogen, locking the amide into a rigid conformation essential for target binding [1].

Because small-molecule crystallographic data is the ground truth for computational modeling, achieving high-resolution metrics is non-negotiable. Below are the representative crystallographic parameters required to validate this class of ortho-substituted Bpin esters [4].

Table 1: Target Crystallographic Validation Metrics for Pyridine-3-Bpin Derivatives

| Crystallographic Parameter | Target Value / Expected Range | Structural Implication |

| Crystal System | Monoclinic / Triclinic | Typical for asymmetric organic fragments. |

| Space Group | P21/c or P1ˉ | Indicates centrosymmetric packing without chiral centers. |

| Data Collection Temp. | 100(2) K | Suppresses dynamic disorder of pinacol methyls. |

| Final R1 Index [I>2σ(I)] | <0.050 (5%) | Confirms the chemical model matches the electron density. |

| Goodness-of-Fit (GoF) | 1.00−1.05 | Validates that standard uncertainties are correctly estimated. |

| Average B-O Bond Length | ∼1.36 Å | Confirms partial double-bond character via oxygen lone-pair donation. |

| Average O-B-O Angle | ∼114∘ | Validates the strain of the 5-membered pinacol ring. |

Self-Validating Experimental Protocol: X-Ray Crystallography

Obtaining diffraction-quality crystals of Bpin esters is notoriously difficult due to the high solubility and thermal flexibility of the pinacol group. The following protocol is engineered to prevent kinetic trapping and ensure a self-validating structural refinement.

Self-validating crystallographic workflow for resolving small-molecule structures.

Step-by-Step Methodology

Step 1: Vapor Diffusion Crystallization

-

Action: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial. Place this open vial inside a 20 mL outer scintillation vial containing 3 mL of hexanes. Cap tightly and store at 4 °C.

-

Causality: Vapor diffusion of the non-polar anti-solvent (hexanes) into the DCM slowly decreases the dielectric constant of the solution. This slow thermodynamic equilibration is critical; rapid evaporation leads to kinetic trapping of the pinacol ring in multiple disordered envelope states, ruining the crystal lattice.

Step 2: Cryoprotection and Mounting

-

Action: Harvest a single crystal (optimal dimensions: 0.1×0.1×0.2 mm) and submerge it in Paratone-N oil on a glass slide. Mount via a MiTeGen loop.

-

Causality: The hydrophobic oil displaces surface solvent. Upon flash-cooling, it forms a vitrified glass rather than crystalline ice. Crystalline ice generates intense diffraction rings (e.g., at 3.9 Å) that obscure the compound's high-angle diffraction spots, artificially inflating the R -factor and masking the true atomic positions.

Step 3: Cryogenic Data Collection

-

Action: Center the crystal in the X-ray beam (Mo Kα , λ=0.71073 Å) and collect a full sphere of data using a photon-counting area detector under a 100 K nitrogen stream.

-

Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. For Bpin esters, the terminal methyl groups are highly prone to thermal smearing at room temperature, which prevents accurate modeling of anisotropic displacement parameters (ADPs) [4].

Step 4: Phase Solution and Self-Validating Refinement

-

Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

-

Causality: Refinement is a self-validating mathematical loop. If a chemical misassignment occurs (e.g., modeling the pyridine nitrogen as a carbon atom), the thermal ellipsoids will become non-positive definite or abnormally sized to compensate for the missing/extra electron density. An R1 value of <0.05 mathematically validates the structural model.

Mechanistic Insights: Suzuki-Miyaura Cross-Coupling Trajectory

In synthetic applications, this compound is a prime candidate for Suzuki-Miyaura cross-coupling to generate complex biaryl systems. The crystallographic data directly informs the reaction's thermodynamics [2].

Because the Bpin group is sterically hindered by the ortho-methylcarbamoyl group, the transmetalation step (where the boron species transfers its organic payload to the Palladium center) faces a high activation barrier. The crystal structure reveals that the Bpin group is twisted, meaning the incoming palladium catalyst must navigate a narrow steric corridor. This causality explains why specialized, bulky, electron-rich phosphine ligands (such as SPhos) are strictly required to accelerate the reductive elimination and prevent catalyst stalling [3].

Catalytic cycle of Suzuki-Miyaura coupling highlighting the Bpin transmetalation step.

Applications in Fragment-Based Drug Discovery (FBDD)

In FBDD, low-molecular-weight fragments are screened against protein targets via X-ray crystallography to identify weak but highly efficient binders. The 2-(Methylcarbamoyl)pyridine core is an ideal fragment hit for kinase hinge-binding regions.

By resolving the small-molecule crystal structure of the isolated fragment before soaking it into a protein crystal, structural biologists can map the exact conformational preferences of the methylcarbamoyl group. If the small-molecule crystal structure shows a rigid intramolecular hydrogen bond, computational chemists can confidently lock this dihedral angle during in silico docking simulations, vastly reducing the conformational search space and accelerating hit-to-lead optimization [1].

References

-

Stepwise Evolution of Fragment Hits against MAPK Interacting Kinases 1 and 2 ACS Publications[Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by[Pd(NHC)(allyl)Cl] Precatalysts ACS Publications[Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure ACS Publications[Link]

-

Identification of Boronic Acid Derivatives as an Active Form of N-Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18F ACS Publications[Link]

Thermal stability of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

An In-Depth Technical Guide Topic: Thermal Stability of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS No. 945863-21-8). As a crucial building block in contemporary drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its thermal characteristics is paramount for ensuring process safety, reaction reproducibility, and long-term storage integrity. This document outlines detailed methodologies for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It presents an interpretation of the resulting data, discusses potential thermal degradation pathways, and offers field-proven insights for safe handling, storage, and use in synthetic applications. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridine-based boronic esters in their workflows.

Introduction: The Critical Role of Thermal Stability

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is a heterocyclic organoboron compound of significant interest in medicinal chemistry.[] Its utility stems from the presence of a pyridine scaffold, a common motif in pharmaceuticals, and the versatile boronic acid pinacol ester group, which is a key participant in palladium-catalyzed cross-coupling reactions for C-C bond formation.[2] The pinacol ester form is widely used as it generally offers enhanced stability over the corresponding free boronic acid, particularly against degradation pathways like protodeboronation and trimerization into boroxines.[3][4]

However, "stability" is context-dependent. While the pinacol ester provides protection, the molecule is not immune to degradation. Thermal stress is a critical variable that can compromise the compound's integrity. An uncharacterized thermal profile poses several risks in a research and development setting:

-

Process Safety: Uncontrolled exothermic decomposition can lead to dangerous runaway reactions, especially at pilot or manufacturing scales.

-

Product Purity: Thermal degradation can generate impurities that are difficult to separate, impacting the yield and quality of subsequent reaction steps.

-

Storage Integrity: Improper storage temperatures can lead to a gradual loss of material quality over time, compromising experimental reproducibility.[5]

This guide, therefore, serves to elucidate the thermal behavior of this specific reagent, providing the scientific foundation for its safe and effective use.

Physicochemical Properties and Inherent Instabilities

Before assessing thermal stability, it is crucial to understand the compound's fundamental properties and inherent chemical liabilities.

| Property | Value | Reference |

| CAS Number | 945863-21-8 | [][6] |

| Molecular Formula | C₁₃H₁₉BN₂O₃ | [][6] |

| Molecular Weight | 262.11 g/mol | [][6] |

| Appearance | Off-white to white solid | [6] |

| Melting Point | 113-115 °C | [6] |

| Storage Temp. | 2-8 °C, under inert gas (Nitrogen or Argon) | [][6] |

Beyond thermal stress, boronic acid pinacol esters are susceptible to other degradation mechanisms, primarily hydrolysis.[3][7][8] The presence of atmospheric or solvent-borne moisture can lead to the cleavage of the pinacol ester to form the corresponding boronic acid and pinacol.[3] While this is often a necessary first step for activation in Suzuki couplings, uncontrolled hydrolysis during storage or reaction setup can lead to inconsistent results.[9] Therefore, handling the compound under anhydrous conditions is as important as controlling the temperature.

Assessing Thermal Stability: Methodologies and Rationale

A comprehensive thermal stability assessment requires multiple analytical techniques to probe different aspects of a material's behavior under thermal stress. Here, we detail the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow Overview

The logical flow for a complete thermal analysis involves sample preparation followed by parallel analysis using TGA and DSC to, respectively, determine mass loss and transition energetics.

Caption: Workflow for Thermal Stability Assessment.

Thermogravimetric Analysis (TGA)

Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is the most direct method for determining the temperature at which a material begins to decompose or volatilize.[11] For 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester, TGA identifies the upper-temperature limit for its handling and use. The analysis is conducted under an inert nitrogen atmosphere to ensure that the observed mass loss is due to thermal decomposition (pyrolysis), not oxidation.[10]

Experimental Protocol: TGA

-

Instrument Preparation: Ensure the TGA instrument's microbalance is calibrated. Run a blank experiment with an empty alumina crucible to obtain a baseline for subtraction.

-

Sample Preparation: Weigh 5–10 mg of the compound into a clean, tared 150 µL alumina crucible.[12] Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.[10]

-

Loading: Place the sample crucible onto the TGA balance mechanism.

-

Parameter Setup:

-

Atmosphere: High-purity nitrogen with a purge rate of 30 mL/min.[12]

-

Initial Temperature: 30 °C.

-

Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min rate is a standard condition that provides a good balance between resolution and experimental time.

-

-

-

Execution: Begin the experiment and record the mass loss as a function of temperature.

-

Data Analysis: Plot the percent mass versus temperature. Determine the onset of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs (T₅%).

Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[14] For this compound, DSC is critical for determining its melting point (Tm) and the associated enthalpy of fusion (ΔHfus). It can also reveal the presence of polymorphs or other solid-state transitions that might occur before decomposition.[15]

Experimental Protocol: DSC

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Weigh 5–10 mg of the sample into a hermetically sealed aluminum DSC pan.[16]

-

Causality: A hermetic seal is crucial to prevent any mass loss due to volatilization before decomposition, which would interfere with the heat flow measurement.[16]

-

-

Loading: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Parameter Setup:

-

Atmosphere: High-purity nitrogen with a purge rate of 20 cm³/min.[16]

-

Temperature Program (Heat/Cool/Heat): a. Equilibrate at 25 °C. b. First Heat: Ramp from 25 °C to 130 °C at 10 °C/min. (This cycle erases the sample's prior thermal history).[16] c. Cool: Cool from 130 °C to 25 °C at 10 °C/min. d. Second Heat: Ramp from 25 °C to 350 °C at 10 °C/min. (Data from this cycle is used for analysis).

-

-

Execution: Begin the experiment and record the heat flow as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. Determine the onset temperature and peak maximum of any endothermic or exothermic events. For melting, calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.[16]

Illustrative Data and Interpretation

The following tables present typical, illustrative data that would be expected from the thermal analysis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester.

Table 1: TGA Data Summary

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Onset of Decomposition (T₅%) | ~285 °C | The compound is thermally stable with minimal mass loss up to this temperature under inert conditions. |

| Major Weight Loss Step | 285 - 350 °C | Represents the primary decomposition phase of the molecule. |

| Residual Mass @ 600 °C | < 5% | Indicates nearly complete decomposition into volatile products. |

Table 2: DSC Data Summary

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Melting Point (Tm, Onset) | ~113 °C | A sharp endothermic peak confirms the melting of a crystalline solid, consistent with reported values.[6] |

| Enthalpy of Fusion (ΔHfus) | 85 - 95 J/g | Quantifies the energy required to melt the solid. |

| Decomposition Event | > 280 °C | A broad, complex exothermic or endothermic feature corresponding to the decomposition observed in TGA. |

Synthesis of Findings: The combined TGA and DSC data indicate that 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is a crystalline solid that melts sharply around 113-115 °C. It possesses good thermal stability in an inert atmosphere, with significant decomposition only beginning above 280 °C. This provides a wide and safe temperature window for its use in reactions that are typically conducted well below this temperature (e.g., Suzuki couplings often run between 80-120 °C).

Potential Thermal Degradation Pathway

While detailed degradation product analysis (e.g., via TGA-MS) is beyond this guide's scope, a chemically plausible degradation pathway can be proposed based on the structure.[17] At elevated temperatures, the weaker bonds are expected to cleave first. The B-O and B-C bonds of the pinacol ester are likely points of initial fragmentation, followed by decomposition of the pyridine ring and amide side chain.

Caption: Proposed High-Temperature Degradation Pathway.

Practical Implications: Safe Handling, Storage, and Use

The scientific data translates directly into the following actionable recommendations:

-

Storage: The compound should be stored long-term in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[][6] This minimizes both thermal degradation and hydrolysis from atmospheric moisture.

-

Handling: When handling the solid, use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][18] Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][20]

-

In-Process Stability: For chemical reactions, the compound can be considered stable up to at least 150 °C for typical reaction times, providing a significant margin of safety below its decomposition onset of ~285 °C. However, it is prudent to avoid prolonged heating at unnecessarily high temperatures.

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations for chemical waste.[19][21]

Conclusion

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is a thermally robust molecule suitable for a wide range of synthetic applications. Its thermal stability is characterized by a melting point of approximately 113-115 °C and an onset of decomposition significantly higher, at around 285 °C under an inert atmosphere. The primary risks to its integrity during storage and handling are not from thermal decomposition at ambient temperatures but from hydrolysis due to moisture. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the compound's quality, leading to more reliable and reproducible scientific outcomes.

References

- BenchChem. (n.d.). Stability of Methylboronic acid pinacol ester-d3 under different reaction conditions.

- BenchChem. (n.d.). Methyl Boronic Acid: A Technical Guide to Stability and Handling.

- Lab Alley. (2025, July 15). Boric Acid Safety & Hazards.

- Hayes, H. L. D., Wei, R., et al. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

-

Ribeiro da Silva, M. A., & Monte, M. J. (2008, July 2). Thermochemical Study of Three Hindered Pyridine Derivatives. The Journal of Physical Chemistry B, 112(33), 10179-10184. Retrieved from [Link]

- Jetir.org. (n.d.). KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF SPIROBORATE ESTER OF CURCUMIN WITH MALONIC ACID.

-

Zhang, J., & Liu, J. (n.d.). Synthesis and Characterization of a New Thermosetting Boric Acid Ester. Advanced Materials Research. Retrieved from [Link]

- Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide.

- LabAlley.com. (2021, May 1). Boric Acid - SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.

- XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.

- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

- Hall, D. G. (2013, February 1). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters, 23(3), 765-768.

-

Yuan, S., et al. (2023, March 6). Boronic Ester Transesterification Accelerates Ion Conduction for Comb-like Solid Polymer Electrolytes. Macromolecules. Retrieved from [Link]

-

Ribeiro da Silva, M. A., et al. (n.d.). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. The Journal of Chemical Thermodynamics. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA thermograms for PhA and BA ester mixtures. Retrieved from [Link]

- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).

-

ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Retrieved from [Link]

- CymitQuimica. (n.d.). CAS 1012084-56-8: 2-Methylpyridine-3-boronic acid pinacol ester.

-

Santos, A. F. L. O. M., et al. (2026, February 8). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Craig, D. Q. M., et al. (n.d.). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. International Journal of Pharmaceutics. Retrieved from [Link]

-

Maini, L., et al. (2021, November 15). Zaltoprofen/4,4'-Bipyridine: A Case Study to Demonstrate the Potential of Differential Scanning Calorimetry (DSC) in the Pharmaceutical Field. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2011, March 30). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2545-2551. Retrieved from [Link]

- TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.

- ChemicalBook. (2025, July 14). 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pincol ester.

- Mettler Toledo. (n.d.). Introductory Handbook Volume 5 Evolved Gas Analysis.

-

PerkinElmer. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA). Retrieved from [Link]

- CymitQuimica. (2024, December 19). Safety Data Sheet.

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

- Pipzine Chemicals. (n.d.). 2-Methylpyridine-3-boronic Acid Pinacol Ester.

-

ResearchGate. (n.d.). Optimization of DSC measurements for organic phase change materials. Retrieved from [Link]

-

D'Amelia, R. P., et al. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 489. Retrieved from [Link]

- Alichem. (n.d.). 6-(Methylcarbamoyl)pyridine-3-boronic Acid Pincol Ester.

- ChemBK. (2024, April 9). 2-Methoxy pyridine -3-yl boronic acid pinacol ester.

-

ResearchGate. (n.d.). Thermogravimetric (TG) curves and derivatives (DTG) of boric acid. Retrieved from [Link]

- Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.

- eScholarship. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.

-

Fraga, M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Retrieved from [Link]

-

Yamano, Y., et al. (2024, August 25). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 3909. Retrieved from [Link]

-

PMC. (2024, June 6). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Retrieved from [Link]

Sources

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(N-Methylaminocarbonyl)-5-pyridineboronic acid pincol ester | 945863-21-8 [chemicalbook.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. epfl.ch [epfl.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 15. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 17. fkit.unizg.hr [fkit.unizg.hr]

- 18. carlroth.com [carlroth.com]

- 19. rcilabscan.com [rcilabscan.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. laballey.com [laballey.com]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Pyridines in Medicinal Chemistry